molecular formula C14H9NO3 B1194221 Crinasiadine CAS No. 40141-86-4

Crinasiadine

Cat. No. B1194221
CAS RN: 40141-86-4
M. Wt: 239.23 g/mol
InChI Key: NVOXRHIABFKYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crinasiadine is a member of phenanthridines.

Scientific Research Applications

Synthesis and Chemical Properties

Pharmacological and Biological Research

Although specific studies directly focusing on the pharmacological applications of crinasiadine were not found, research on similar compounds provides insights into the broader context of alkaloid research. For example, studies on Coptidis Rhizoma, which contains various alkaloids, discuss its traditional uses and pharmacological activities. Wang et al. (2019) provide a comprehensive review of Coptidis Rhizoma, including its botany, phytochemistry, and pharmacological spectrum, which covers antibacterial, antiviral, antifungal, antidiabetic, anticancer, and cardioprotective effects (Jin Wang et al., 2019). Meng et al. (2018) further elaborate on the chemical investigation, quality evaluation, and pharmacological activities of Coptidis rhizoma, highlighting the importance of its main bioactive components (Fancheng Meng et al., 2018).

properties

CAS RN

40141-86-4

Product Name

Crinasiadine

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

5H-[1,3]dioxolo[4,5-j]phenanthridin-6-one

InChI

InChI=1S/C14H9NO3/c16-14-10-6-13-12(17-7-18-13)5-9(10)8-3-1-2-4-11(8)15-14/h1-6H,7H2,(H,15,16)

InChI Key

NVOXRHIABFKYOT-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C4=CC=CC=C4NC3=O

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=CC=CC=C4NC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crinasiadine
Reactant of Route 2
Crinasiadine
Reactant of Route 3
Reactant of Route 3
Crinasiadine
Reactant of Route 4
Crinasiadine
Reactant of Route 5
Reactant of Route 5
Crinasiadine
Reactant of Route 6
Reactant of Route 6
Crinasiadine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.